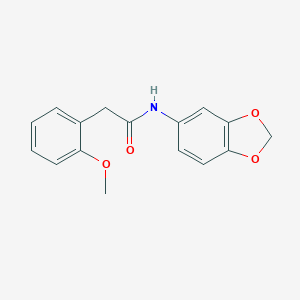
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide can cause damage to the brain, including memory impairment and cognitive dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been used extensively in animal studies to investigate its mechanism of action and potential therapeutic applications. Its psychoactive effects and ability to increase neurotransmitter levels make it a useful tool for studying the brain and its functions. However, the illegal status of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide and its potential for abuse make it difficult to obtain and use in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosage and treatment regimen. Another area of interest is the development of safer, non-toxic analogs of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide that can be used for therapeutic purposes. Finally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide use on the brain and body, and to develop effective interventions for those who have experienced harm from its use.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The process involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and reduce anxiety.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-11(13)8-16(18)17-12-6-7-14-15(9-12)21-10-20-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
Clé InChI |
DBEBROHPAUQDDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)


